伏拉帕沙 (Vorapaxar)

描述

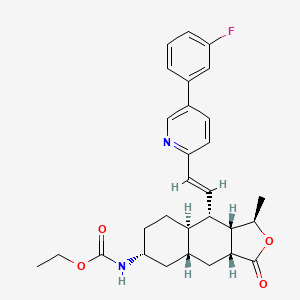

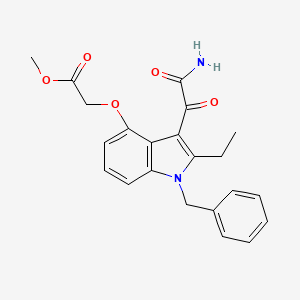

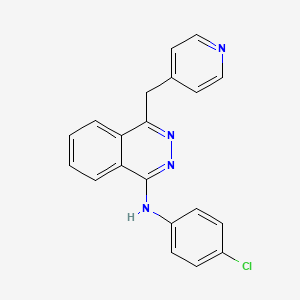

沃拉帕沙是一种强效、选择性、竞争性的蛋白酶激活受体 1 (PAR-1) 拮抗剂,PAR-1 是一种凝血酶受体。 它主要用于降低有心肌梗塞或外周动脉疾病史的患者的栓塞性心血管事件 。 沃拉帕沙以 Zontivity 品牌上市,由默克公司开发 .

科学研究应用

作用机制

沃拉帕沙通过抑制血小板上的蛋白酶激活受体 1 (PAR-1) 发挥作用。 PAR-1 是一种 G 蛋白偶联受体,被凝血酶激活,导致血小板聚集和血栓形成。 通过阻断 PAR-1,沃拉帕沙阻止凝血酶诱导的血小板活化,从而降低血栓事件的风险 。 这种抑制作用是可逆的,并且对 PAR-1 具有高度选择性,不会影响其他血小板活化途径 .

生化分析

Biochemical Properties

PARs are a family of G-protein coupled receptors highly expressed on platelets and activated by serine protease activity of thrombin to mediate thrombotic response .

Cellular Effects

Vorapaxar has been shown to inhibit thrombin-mediated platelet activation . This inhibition of platelet activation is crucial as it prevents thrombotic cardiovascular events in patients with a history of MI or PAD .

Molecular Mechanism

Vorapaxar exerts its effects at the molecular level by inhibiting the protease-activated receptor-1 (PAR-1) expressed on platelets . This inhibition prevents thrombin-related platelet aggregation .

Temporal Effects in Laboratory Settings

Vorapaxar displays significant inhibition of platelet aggregation that remains for up to 4 weeks after discontinuation due to the very long elimination half-life .

Metabolic Pathways

Vorapaxar is metabolized to its major circulating metabolite, M20, and its predominant metabolite excreted into feces, M19, by CYP3A4 and CYP 2J2 .

Subcellular Localization

The subcellular localization of Vorapaxar is not explicitly stated in the available literature. As a small molecule drug, Vorapaxar likely diffuses across cell membranes to reach its target, the protease-activated receptor-1 (PAR-1) on platelets .

准备方法

沃拉帕沙是通过一系列复杂的有机反应合成的。 合成涉及构建三环海巴因衍生骨架,这对其作为 PAR-1 拮抗剂的活性至关重要 。 合成路线通常包括:

化学反应分析

相似化合物的比较

沃拉帕沙在抗血小板药物中是独一无二的,因为它选择性地抑制 PAR-1。 类似的化合物包括:

沃拉帕沙的独特之处在于它能够选择性地抑制 PAR-1,为那些可能对其他抗血小板治疗反应不足的患者提供了降低血栓事件的额外机制 .

属性

IUPAC Name |

ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33FN2O4/c1-3-35-29(34)32-23-10-11-24-20(14-23)15-26-27(17(2)36-28(26)33)25(24)12-9-22-8-7-19(16-31-22)18-5-4-6-21(30)13-18/h4-9,12-13,16-17,20,23-27H,3,10-11,14-15H2,1-2H3,(H,32,34)/b12-9+/t17-,20+,23-,24-,25+,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGXUVOIWDMMJE-QHNZEKIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N[C@@H]1CC[C@@H]2[C@@H](C1)C[C@@H]3[C@H]([C@H]2/C=C/C4=NC=C(C=C4)C5=CC(=CC=C5)F)[C@H](OC3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201009336 | |

| Record name | Vorapaxar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Vorapaxar inhibits platelet aggregation through the reversible antagonism of protease-activated receptor 1 (PAR-1), also known as thrombin receptor. PARs are a family of G-protein coupled receptors highly expressed on platelets and activated by serine protease activity of thrombin to mediate thrombotic response. By blocking PAR-1 activating, vorapaxar inhibits thrombin-induced platelet aggregation and thrombin receptor agonist peptide (TRAP)-induced platelet aggregation. Vorapaxar does not inhibit platelet aggregation induced by other agonists such as adenosine diphosphate (ADP), collagen or a thromboxane mimetic. | |

| Record name | Vorapaxar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09030 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

618385-01-6 | |

| Record name | Vorapaxar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618385-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vorapaxar [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618385016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vorapaxar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09030 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vorapaxar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(1E)-2-[5-(3-fluorophenyl)-2-pyridinyl]ethenyl]dodecahydro-1-methyl-3-oxonaphtho[2,3-c]furan-6-yl]-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VORAPAXAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCE93644N2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Vorapaxar?

A1: Vorapaxar is a highly selective and reversible antagonist of protease-activated receptor-1 (PAR-1) expressed on platelets. [] It competitively inhibits thrombin from binding to the PAR-1 receptor, effectively blocking thrombin-induced platelet activation and subsequent aggregation. [, , ]

Q2: How does Vorapaxar differ from other antiplatelet agents like Aspirin or P2Y12 inhibitors?

A2: Unlike Aspirin, which inhibits cyclooxygenase-1, or P2Y12 inhibitors, which block the P2Y12 receptor on platelets, Vorapaxar specifically targets the PAR-1 receptor, providing a unique mechanism for inhibiting thrombin-mediated platelet activation. [, , , ]

Q3: What are the downstream effects of PAR-1 antagonism by Vorapaxar?

A3: By blocking PAR-1, Vorapaxar inhibits several key steps in platelet activation, including:

- Reduced platelet aggregation: Vorapaxar effectively diminishes platelet aggregation induced by thrombin, even in the presence of other agonists like collagen, ADP, and TRAP. [, , ]

- Inhibition of signaling cascades: Vorapaxar interrupts downstream signaling events triggered by PAR-1 activation, such as calcium mobilization, Rap1 activation, and pleckstrin phosphorylation, ultimately leading to reduced αIIbβ3 activation and platelet aggregation. [, ]

Q4: Describe the absorption and distribution of Vorapaxar.

A4: Vorapaxar is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1 hour. [] Food intake might modestly increase its area under the curve (AUC) and Cmax while slightly delaying Tmax. [] Vorapaxar exhibits a large volume of distribution, suggesting extensive distribution into tissues. []

Q5: What is the metabolic fate of Vorapaxar?

A5: Vorapaxar is primarily metabolized by cytochrome P450 (CYP3A4) enzymes in the liver, resulting in the formation of its active metabolite, SCH 2046273 (M20). [, ]

Q6: How is Vorapaxar eliminated from the body?

A6: Vorapaxar and its metabolite are primarily eliminated through the fecal route, with an elimination half-life of approximately 3-4 days for Vorapaxar and a similar range for its metabolite. [, ]

Q7: Does the pharmacokinetic profile of Vorapaxar differ between ethnicities?

A7: Based on a comparative study, the pharmacokinetic profiles of Vorapaxar and its metabolite, as well as the metabolite/parent ratios, appear comparable between healthy Chinese and Western populations. []

Q8: How do potent CYP3A4 inhibitors or inducers affect Vorapaxar exposure?

A8: Co-administration with potent CYP3A4 inhibitors like Ketoconazole can approximately double the steady-state AUC and Cmax of Vorapaxar. [] Conversely, potent inducers like Rifampin can decrease Vorapaxar exposure by approximately 50%. []

Q9: Does Vorapaxar affect the QT interval?

A9: In a dedicated study involving healthy volunteers, single-dose administration of Vorapaxar 120 mg showed no significant effect on the QTcF interval, suggesting a low risk of QT prolongation. []

Q10: What clinical trials have been conducted to evaluate Vorapaxar?

A10: Two major Phase III clinical trials, TRACER and TRA 2°P-TIMI 50, have assessed the efficacy and safety of Vorapaxar:

- TRACER (Thrombin Receptor Antagonist for Clinical Event Reduction in Acute Coronary Syndrome): This trial involved patients with non-ST-segment elevation acute coronary syndromes (NSTE-ACS). [, , ]

- TRA 2°P-TIMI 50 (Thrombin Receptor Antagonist in Secondary Prevention of Atherothrombotic Ischemic Events-TIMI 50): This trial enrolled patients with a history of myocardial infarction (MI), peripheral artery disease (PAD), or stroke. [, , , , , , ]

Q11: What are the primary safety concerns associated with Vorapaxar?

A11: The most significant safety concern with Vorapaxar is an increased risk of bleeding, including intracranial hemorrhage (ICH), particularly in patients with a history of stroke or transient ischemic attack (TIA). [, , , , , , , ] Therefore, Vorapaxar is contraindicated in these patient populations.

Q12: What is the role of Vorapaxar in patients with coronary artery bypass grafting (CABG)?

A12: A sub-analysis of TRA 2°P-TIMI 50 data indicated that Vorapaxar significantly reduced the risk of recurrent major cardiovascular events in patients with a history of CABG. [] While bleeding risk appeared similar to the overall trial population, further research is needed to fully assess its safety and efficacy in this specific group.

Q13: Does body weight influence the efficacy or safety of Vorapaxar?

A13: Analysis of TRA 2°P-TIMI 50 and TRACER data suggests a potential association between low body weight and reduced efficacy of Vorapaxar, although further investigation is needed to confirm this observation. [, ] Regarding safety, both trials indicate higher bleeding rates in patients with low body weight, raising concerns about potential dose adjustments in this group. []

Q14: What are potential future research directions for Vorapaxar?

A14: Future research should explore:

- Optimal Vorapaxar dosing: Investigate whether dose adjustments based on factors like body weight, age, or renal function are necessary to optimize efficacy and minimize bleeding risk. []

- Combination therapies: Evaluate the efficacy and safety of Vorapaxar in combination with newer antiplatelet agents like Ticagrelor or Cangrelor. [, ]

- Biomarkers: Identify biomarkers that can predict Vorapaxar's efficacy, monitor treatment response, or identify patients at high risk of bleeding. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

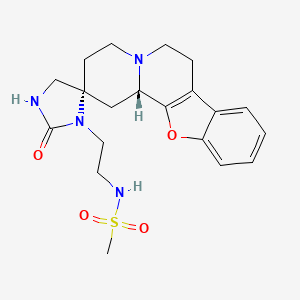

![[(3S)-tetrahydrofuran-3-yl] N-[(1S,2R)-1-benzyl-3-[cyclopentylmethyl-(4-methoxyphenyl)sulfonyl-amino]-2-hydroxy-propyl]carbamate](/img/structure/B1682198.png)

![(2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid; 2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1682200.png)

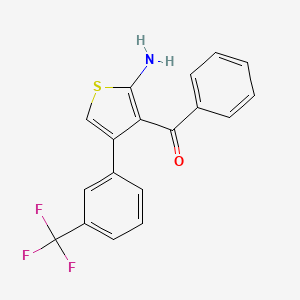

![9-Methyl-3-[(e)-phenyldiazenyl]-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B1682201.png)